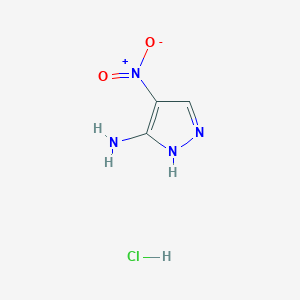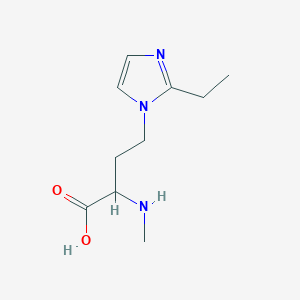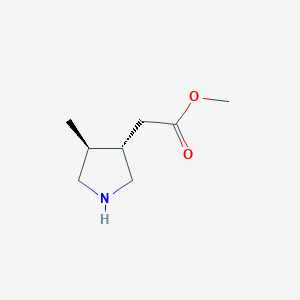
4-nitro-1H-pyrazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C3H4N4O2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1H-pyrazol-5-amine hydrochloride typically involves the nitration of 1H-pyrazol-5-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-nitro-1H-pyrazol-5-amine is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve large-scale nitration and subsequent purification processes. The compound is usually produced in batch reactors, followed by crystallization and filtration to obtain the pure hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
4-nitro-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-1H-pyrazol-5-amine.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-nitro-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 4-nitro-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazole-4-carbonitrile
- 4-nitro-1H-pyrazole-3-amine
Uniqueness
4-nitro-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amino groups on the pyrazole ring allows for diverse chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C3H5ClN4O2 |
|---|---|
Molekulargewicht |
164.55 g/mol |
IUPAC-Name |
4-nitro-1H-pyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C3H4N4O2.ClH/c4-3-2(7(8)9)1-5-6-3;/h1H,(H3,4,5,6);1H |
InChI-Schlüssel |
FXUIPKCWFZRXGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=C1[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2S)-2-[(1-benzofuran-2-yl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B13550261.png)
![1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13550264.png)
![2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride](/img/structure/B13550268.png)
![3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13550272.png)

![3-[[(6-chloropyridine-3-carbonyl)amino]carbamoyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B13550282.png)






